molecular formula C10H8ClNO B155800 (2-Chloroquinolin-3-yl)methanol CAS No. 125917-60-4

(2-Chloroquinolin-3-yl)methanol

Cat. No.: B155800
CAS No.: 125917-60-4
M. Wt: 193.63 g/mol
InChI Key: XLSKEUSDSZNPLA-UHFFFAOYSA-N
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Description

(2-Chloroquinolin-3-yl)methanol is an organic compound belonging to the quinoline family It features a quinoline ring substituted with a chlorine atom at the 2-position and a hydroxymethyl group at the 3-position

Mechanism of Action

Target of Action

The primary targets of (2-Chloroquinolin-3-yl)methanol are nitrogen heterocyclic compounds such as quinazolinone, pyrimidone, and 2-oxoquinoline . These compounds are involved in various biological processes and have been widely used in organic synthesis .

Mode of Action

This compound interacts with its targets through a process known as the Mitsunobu reaction . Under Mitsunobu conditions, dehydration occurs between this compound and nitrogen heterocyclic compounds in dry THF in the presence of triethylamine, triphenylphosphane, and diethyl azodicarboxylate to give the corresponding products .

Biochemical Pathways

The mitsunobu reaction, which is a key step in the compound’s interaction with its targets, is a well-established fundamental reaction and has been widely applied in organic synthesis . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

It’s worth noting that the lipophilicity of compounds is known to play an important role in their antifungal activity . The lipophilic character of this compound could potentially influence its bioavailability and pharmacokinetic behavior .

Result of Action

Compounds containing 2-chloroquinoline as a lipophilic domain have been synthesized and screened for their antifungal activity . Some of these compounds exhibited potential antifungal activity, suggesting that this compound could potentially have similar effects .

Action Environment

It’s worth noting that the mitsunobu reaction, which is a key step in the compound’s mode of action, is typically carried out in dry thf . This suggests that the compound’s action could potentially be influenced by the presence of moisture or other environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (2-Chloroquinolin-3-yl)methanol involves the reduction of 2-chloro-3-formylquinoline using sodium borohydride in methanol. This reaction typically proceeds at room temperature with constant stirring over a period of 30 minutes .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale reduction reactions similar to the laboratory methods. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2-Chloroquinolin-3-yl)methanol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be further reduced to form different derivatives.

Common Reagents and Conditions

Major Products Formed

    Substituted Quinoline Derivatives: Products formed by substituting the chlorine atom with various nucleophiles.

    Oxidized Products: Aldehydes and carboxylic acids derived from the oxidation of the hydroxymethyl group.

Scientific Research Applications

(2-Chloroquinolin-3-yl)methanol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline-3-carbaldehyde: A closely related compound with an aldehyde group instead of a hydroxymethyl group.

    2-Chloroquinoline: Lacks the hydroxymethyl group but shares the quinoline core structure.

Uniqueness

(2-Chloroquinolin-3-yl)methanol is unique due to the presence of both a chlorine atom and a hydroxymethyl group, which allows for diverse chemical modifications and applications. Its ability to undergo various reactions and form different derivatives makes it a versatile compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

(2-chloroquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSKEUSDSZNPLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359000
Record name (2-chloroquinolin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125917-60-4
Record name (2-chloroquinolin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chloroquinolin-3-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-chloroquinoline-3-carbaldehyde (1.0 g, 5.21 mmol) in anhydrous ethanol (20 mL) at 0° C., was added sodium borohydride (0.197 g, 5.21 mmol). The reaction mixture was stirred at the same temperature for 1 hour. After completion of the reaction, as monitored by TLC and HPLC, the reaction mixture was quenched with water. The solvent was evaporated, and the crude residue was extracted with dichloromethane. The organic layer was washed with water and brine and dried over anhydrous sodium sulfate to provide the (2-chloroquinolin-3-yl)methanol as a white solid (0.96 g, 95% yield); M+ 193.64.
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20 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of (2-chloroquinolin-3-yl)methanol in organic synthesis, and how is it utilized in the synthesis of complex molecules?

A1: this compound serves as a crucial building block in organic synthesis, specifically for constructing the AB ring core found in camptothecin and its analogs. [, ] Camptothecin is a naturally occurring alkaloid known for its anticancer properties.

Q2: What are the advantages of using zinc oxide nanoparticles in the synthesis of this compound derivatives for synthesizing the AB ring core of camptothecin?

A2: A research study highlighted the use of zinc oxide nanoparticles as a catalyst in synthesizing this compound derivatives, which are essential for constructing the AB ring core of camptothecin. [] The study demonstrated several advantages of using zinc oxide nanoparticles:

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